Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine
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Overview
Description
Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine is a compound that features a cycloheptyl group attached to a benzyl amine moiety, which is further substituted with a 5-methyl-4H-1,2,4-triazol-3-yl group.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to target enzymes of the shikimate pathway, such as dehydroquinase and shikimate kinase . These enzymes are comparatively newer targets for antitubercular research .
Mode of Action
It’s suggested that similar 1,2,4-triazole compounds interact with their targets, potentially inhibiting the function of enzymes in the shikimate pathway .
Biochemical Pathways
Similar 1,2,4-triazole compounds have been reported to affect the shikimate pathway , which is crucial for the biosynthesis of aromatic amino acids in bacteria and plants.
Result of Action
Similar 1,2,4-triazole compounds have shown promising activity against mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine on cellular function in in vitro or in vivo studies have not been extensively studied .
Transport and Distribution
Future studies should focus on identifying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
The synthesis of Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine typically involves multiple steps, starting with the preparation of the triazole ring and subsequent attachment to the benzyl amine and cycloheptyl groups. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like Pd/C, converting nitro groups to amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its potential as an antimicrobial agent makes it a candidate for the development of new drugs to treat bacterial infections.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine can be compared with other similar compounds, such as:
Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-phenyl]-amine: Similar structure but with a phenyl group instead of a benzyl group.
Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-cyclohexyl]-amine: Similar structure but with a cyclohexyl group instead of a benzyl group.
Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-amine: Similar structure but with an ethyl group instead of a benzyl group.
Properties
IUPAC Name |
N-[[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-13-19-17(21-20-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNGVEQPJCYLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)CNC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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